molecular formula C8H4ClNO2S B15068627 7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid

7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid

Cat. No.: B15068627
M. Wt: 213.64 g/mol
InChI Key: MBWSARCZHWTRBU-UHFFFAOYSA-N
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Description

7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with sulfur-containing reagents to form the thieno[2,3-c]pyridine ring system. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid
  • 4-Chloro-thieno[2,3-c]pyridine-2-carboxylic acid methyl ester
  • Pyridine-3-carboxylic acid

Uniqueness

7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its ring system. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H4ClNO2S

Molecular Weight

213.64 g/mol

IUPAC Name

7-chlorothieno[2,3-c]pyridine-4-carboxylic acid

InChI

InChI=1S/C8H4ClNO2S/c9-7-6-4(1-2-13-6)5(3-10-7)8(11)12/h1-3H,(H,11,12)

InChI Key

MBWSARCZHWTRBU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=CN=C2Cl)C(=O)O

Origin of Product

United States

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